molecular formula C10H10ClFO2 B1447855 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride CAS No. 1525470-75-0

3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride

Cat. No.: B1447855
CAS No.: 1525470-75-0
M. Wt: 216.63 g/mol
InChI Key: KKHRHIXYCMQYTN-UHFFFAOYSA-N
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Description

3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride is an organic compound with the molecular formula C10H10ClFO2. It is a derivative of propanoyl chloride, where the phenyl ring is substituted with a fluoro and a methoxy group. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride typically involves the reaction of 3-(2-Fluoro-3-methoxyphenyl)propanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under reflux conditions, where the acid chloride is formed by the substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but often involves continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    3-(2-Fluoro-3-methoxyphenyl)propanoic acid: Formed from hydrolysis.

Scientific Research Applications

3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the fluoro and methoxy groups on the phenyl ring enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications, where the compound acts as an acylating agent.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluoro-4-methoxyphenyl)propanoyl chloride
  • 3-(2-Fluoro-3-ethoxyphenyl)propanoyl chloride
  • 3-(2-Fluoro-3-methoxyphenyl)butanoyl chloride

Uniqueness

3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(2-fluoro-3-methoxyphenyl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-14-8-4-2-3-7(10(8)12)5-6-9(11)13/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHRHIXYCMQYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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